molecular formula C6H9Cl2N3O2 B1460615 3-Hydrazinylisonicotinic acid dihydrochloride CAS No. 51617-96-0

3-Hydrazinylisonicotinic acid dihydrochloride

Cat. No. B1460615
CAS RN: 51617-96-0
M. Wt: 226.06 g/mol
InChI Key: CEXWQKILQLJYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinylisonicotinic acid dihydrochloride is a chemical compound with the formula C6H9Cl2N3O2 and a molecular weight of 226.06 . It is used in research and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 3-Hydrazinylisonicotinic acid dihydrochloride can be represented by the SMILES notation: C1=CN=CC(=C1C(=O)O)NN.Cl.Cl . This notation provides a way to represent the structure using ASCII strings. For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydrazinylisonicotinic acid dihydrochloride are not fully detailed in the sources I have access to. Typically, these properties would include characteristics such as melting point, boiling point, solubility, and more .

Scientific Research Applications

Antimicrobial Activity

Research has shown that certain isatin derivatives, including those involving 3-hydrazinylisonicotinic acid, exhibit antimicrobial activities. For example, a study by Katherashala and Bollam (2014) synthesized and evaluated novel isatin derivatives for their antimicrobial activity, finding mild to moderate antibacterial and antifungal activities (Katherashala & Bollam, 2014). Additionally, El‐Faham et al. (2015) explored microwave synthesis of isatin derivatives, including 3-hydrazino and 3-thiosemicarbazino derivatives, revealing that some compounds showed promising activity against Gram-positive bacteria and fungal pathogens (El‐Faham et al., 2015).

Anticancer Activity

3-Hydrazinylisonicotinic acid dihydrochloride also plays a role in the synthesis of potential anticancer agents. Mehvish and Kumar (2022) reported on the synthesis of 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity, which is relevant in cancer research (Mehvish & Kumar, 2022). Ibrahim, Abou-Seri, and Abdel‐Aziz (2016) reviewed the anticancer activity of compounds derived from 3-hydrazinoindolin-2-one, providing insights into their potential targets as anticancer agents (Ibrahim, Abou-Seri, & Abdel‐Aziz, 2016).

Potential HIV Inhibitors

In the field of HIV research, compounds related to 3-hydrazinylisonicotinic acid have been investigated. Meleddu et al. (2016) designed and synthesized a series of isatin derivatives, including 3-hydrazinylisonicotinic acid related compounds, to study their activity on HIV-1 Reverse Transcriptase associated functions (Meleddu et al., 2016).

Synthesis of Novel Chemical Compounds

The compound is also used in the synthesis of novel chemical entities with diverse applications. Waly, El-Gogary, and El-Sepelgy (2009) utilized a derivative of 3-hydrazinylisonicotinic acid in the synthesis of fused quinoxaline ring systems, demonstrating its versatility in organic synthesis (Waly, El-Gogary, & El-Sepelgy, 2009).

Safety And Hazards

While specific safety data for 3-Hydrazinylisonicotinic acid dihydrochloride is not available in the sources I have access to, it’s important to handle all chemical substances with care, following appropriate safety protocols .

properties

IUPAC Name

3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXWQKILQLJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylisonicotinic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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